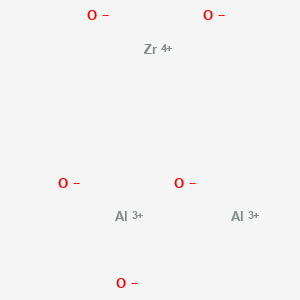
dialuminum;oxygen(2-);zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminum;oxygen(2-);zirconium(4+) is a compound with the molecular formula Al₂H₆O₅Zr. It is known for its unique properties and applications in various fields, including materials science and industrial chemistry. This compound is a combination of aluminum, oxygen, and zirconium, which gives it distinct characteristics that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);zirconium(4+) typically involves the reaction of aluminum oxide with zirconium oxide under high-temperature conditions. One common method is the sol-gel process, where aluminum salts are dissolved in an aqueous solution, followed by the addition of zirconium salts. The solution is then concentrated until it becomes viscous, allowing for fiber formation. The formed fibers are dried and annealed, resulting in the decomposition of the initial aluminum salts to give aluminum oxide, which then reacts with zirconium oxide to form the desired compound .
Industrial Production Methods
In industrial settings, dialuminum;oxygen(2-);zirconium(4+) can be produced using high-temperature fusion and reduction processes. The raw materials, aluminum oxide and zirconium oxide, are mixed and subjected to high temperatures in a specialized furnace. This process results in the formation of a compact and durable substance that can be used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminum;oxygen(2-);zirconium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of aluminum and zirconium.
Reduction: It can be reduced to form lower oxidation states of aluminum and zirconium.
Substitution: The compound can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in the reactions of dialuminum;oxygen(2-);zirconium(4+) include strong oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions typically occur under high-temperature conditions to facilitate the necessary chemical transformations .
Major Products Formed
The major products formed from the reactions of dialuminum;oxygen(2-);zirconium(4+) include various oxides and sub-oxides of aluminum and zirconium, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dialuminum;oxygen(2-);zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-temperature ceramics, abrasives, and refractories.
Wirkmechanismus
The mechanism by which dialuminum;oxygen(2-);zirconium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the transformation of reactants into products. In biological systems, its biocompatibility and stability make it suitable for use in medical implants and devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum zirconate: Similar in composition but with different structural properties.
Zirconium oxide: Known for its high strength and corrosion resistance, used in similar applications.
Aluminum oxide: Commonly used in ceramics and refractories, but lacks the unique properties imparted by the addition of zirconium.
Uniqueness
Dialuminum;oxygen(2-);zirconium(4+) stands out due to its combination of aluminum and zirconium, which imparts unique properties such as high strength, corrosion resistance, and biocompatibility. These characteristics make it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
Al2O5Zr |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
dialuminum;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Al.5O.Zr/q2*+3;5*-2;+4 |
InChI-Schlüssel |
GGDKOXQCDTUUIG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
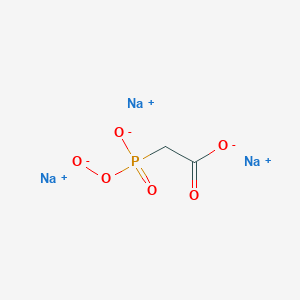
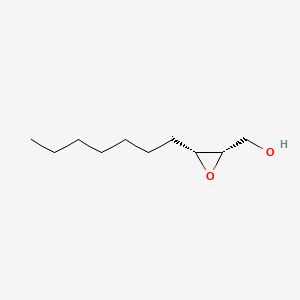
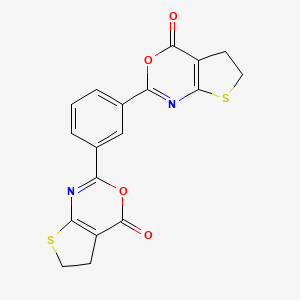

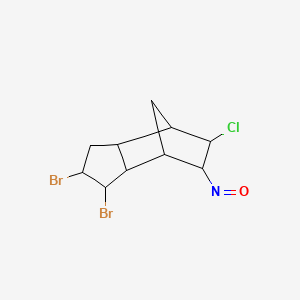
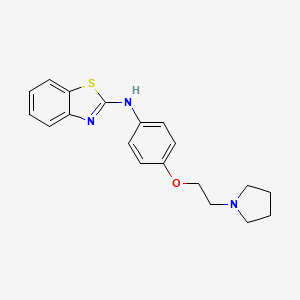

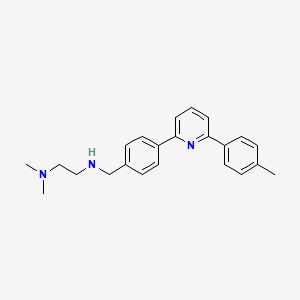
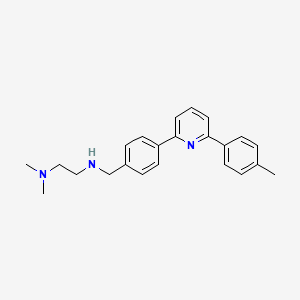

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
